DL-2,4-Diaminobutyric acid-2,3,3,4,4-d5 (dihydrochloride) DL-2,4-Diaminobutyric acid-2,3,3,4,4-d5 (dihydrochloride)
Brand Name: Vulcanchem
CAS No.: 1219346-22-1
VCID: VC0164194
InChI: InChI=1S/C4H10N2O2.2ClH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/i1D2,2D2;;
SMILES: C(CN)C(C(=O)O)N.Cl.Cl
Molecular Formula: C4H12Cl2N2O2
Molecular Weight: 195.076

DL-2,4-Diaminobutyric acid-2,3,3,4,4-d5 (dihydrochloride)

CAS No.: 1219346-22-1

Cat. No.: VC0164194

Molecular Formula: C4H12Cl2N2O2

Molecular Weight: 195.076

* For research use only. Not for human or veterinary use.

DL-2,4-Diaminobutyric acid-2,3,3,4,4-d5 (dihydrochloride) - 1219346-22-1

Specification

CAS No. 1219346-22-1
Molecular Formula C4H12Cl2N2O2
Molecular Weight 195.076
IUPAC Name 2,4-diamino-3,3,4,4-tetradeuteriobutanoic acid;dihydrochloride
Standard InChI InChI=1S/C4H10N2O2.2ClH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/i1D2,2D2;;
Standard InChI Key CKAAWCHIBBNLOJ-RIZDZYNXSA-N
SMILES C(CN)C(C(=O)O)N.Cl.Cl

Introduction

DL-2,4-Diaminobutyric acid-2,3,3,4,4-d5 (dihydrochloride) is a deuterated form of 2,4-diaminobutyric acid, a non-protein amino acid. This compound is structurally related to other amino acids involved in protein synthesis and metabolic pathways. The incorporation of five deuterium atoms in specific positions enhances its utility in research applications, particularly in metabolic tracing and structural analysis .

Synthesis and Preparation

The synthesis of DL-2,4-Diaminobutyric acid-2,3,3,4,4-d5 can be achieved through various chemical methods. Hydrolysis is a common process, which can be performed at temperatures ranging from 80 to 220 °C with different hydrolytic agents. Pressurized hydrolysis at 160-220 °C for 5-15 hours is effective for producing high-purity products.

Biological Significance

DL-2,4-Diaminobutyric acid is primarily derived from natural sources like cyanobacteria and certain plants. It plays a role as a precursor or inhibitor in various metabolic pathways. Studies have shown that it can affect cellular processes by altering protein synthesis dynamics and influencing neurotoxic pathways at significant concentrations.

Research Applications

This compound is valuable in research due to its isotopic labeling, which facilitates studies involving metabolic tracing and structural analysis. It can participate in typical amino acid reactions, such as refluxing with acyl chlorides or decarboxylation processes using catalytic systems.

Stability and Storage

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